molecular formula C13H21ClN2O3 B2753120 2-Chloro-1-[4-(oxolane-2-carbonyl)-1,4-diazepan-1-yl]propan-1-one CAS No. 2411297-37-3

2-Chloro-1-[4-(oxolane-2-carbonyl)-1,4-diazepan-1-yl]propan-1-one

Cat. No.: B2753120
CAS No.: 2411297-37-3
M. Wt: 288.77
InChI Key: YAOANYHRAPEMQH-UHFFFAOYSA-N
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Description

2-Chloro-1-[4-(oxolane-2-carbonyl)-1,4-diazepan-1-yl]propan-1-one is a synthetic organic compound with the molecular formula C13H21ClN2O3 and a molecular weight of 288.77 g/mol. This compound features a diazepane ring, a chloro-substituted propanone, and an oxolane-2-carbonyl group, making it a molecule of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[4-(oxolane-2-carbonyl)-1,4-diazepan-1-yl]propan-1-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Diazepane Ring: The initial step involves the formation of the 1,4-diazepane ring through a cyclization reaction of appropriate diamines with dihaloalkanes under basic conditions.

    Introduction of the Oxolane-2-carbonyl Group: The oxolane-2-carbonyl group can be introduced via an acylation reaction using oxolane-2-carbonyl chloride and a suitable base.

    Chlorination and Propanone Formation: The final step involves the chlorination of the propanone moiety using thionyl chloride or phosphorus pentachloride, followed by coupling with the diazepane intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[4-(oxolane-2-carbonyl)-1,4-diazepan-1-yl]propan-1-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., DMF, DMSO).

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products

    Nucleophilic Substitution: Corresponding substituted derivatives (e.g., azides, thiols, ethers).

    Reduction: Alcohol derivatives.

    Oxidation: Carboxylic acids or ketones.

Scientific Research Applications

2-Chloro-1-[4-(oxolane-2-carbonyl)-1,4-diazepan-1-yl]propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[4-(oxolane-2-carbonyl)-1,4-diazepan-1-yl]propan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The diazepane ring can mimic natural substrates or inhibitors, while the oxolane-2-carbonyl group can form hydrogen bonds or electrostatic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-[4-(oxolane-2-carbonyl)-1,4-diazepan-1-yl]ethan-1-one: Similar structure but with an ethanone instead of a propanone moiety.

    2-Chloro-1-[4-(oxolane-2-carbonyl)-1,4-diazepan-1-yl]butan-1-one: Similar structure but with a butanone moiety.

Uniqueness

2-Chloro-1-[4-(oxolane-2-carbonyl)-1,4-diazepan-1-yl]propan-1-one is unique due to its specific combination of functional groups, which can confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the chloro group and the oxolane-2-carbonyl group in conjunction with the diazepane ring makes it a versatile compound for various applications.

Properties

IUPAC Name

2-chloro-1-[4-(oxolane-2-carbonyl)-1,4-diazepan-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21ClN2O3/c1-10(14)12(17)15-5-3-6-16(8-7-15)13(18)11-4-2-9-19-11/h10-11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAOANYHRAPEMQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCN(CC1)C(=O)C2CCCO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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